![molecular formula C8H16FNO2 B2826545 Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate CAS No. 2248202-02-8](/img/structure/B2826545.png)
Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate
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Overview
Description
Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate is a molecule that has been synthesized for its potential use in scientific research. This molecule has been shown to have interesting biochemical and physiological effects, which make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of tert-butyl (Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate)-2-amino-3-fluorobutanoate is not fully understood. However, it has been shown to interact with certain receptors in the brain, which may be responsible for its effects. It has also been shown to modulate the activity of certain enzymes, which may be involved in its physiological effects.
Biochemical and Physiological Effects:
Tert-butyl (Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate)-2-amino-3-fluorobutanoate has been shown to have several interesting biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which may be responsible for its effects on mood and behavior. It has also been shown to modulate the activity of certain enzymes, which may be involved in its effects on metabolism and energy balance.
Advantages and Limitations for Lab Experiments
Tert-butyl (Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate)-2-amino-3-fluorobutanoate has several advantages for lab experiments. It is a relatively simple molecule to synthesize, and it can be produced in high yields and purity. It also has interesting biochemical and physiological effects, which make it a promising candidate for further investigation. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret its effects. It also has limited solubility in certain solvents, which may make it difficult to use in certain assays.
Future Directions
There are several future directions for research on tert-butyl (Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate)-2-amino-3-fluorobutanoate. One direction is to further investigate its mechanism of action, in order to better understand how it interacts with receptors and enzymes in the brain. Another direction is to explore its potential as a tool compound in drug discovery, in order to identify new drugs that target similar receptors and enzymes. Additionally, research could be done to investigate its effects on metabolism and energy balance, in order to better understand its potential as a therapeutic agent for metabolic disorders. Finally, future research could explore modifications to the molecule, in order to improve its solubility and other properties for lab experiments.
Synthesis Methods
Tert-butyl (Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate)-2-amino-3-fluorobutanoate can be synthesized using a multistep process. The first step involves the protection of the carboxylic acid group using tert-butyl dimethylsilyl chloride. The second step involves the conversion of the protected carboxylic acid to the corresponding acid chloride using thionyl chloride. The third step involves the addition of the amine group using L-alanine tert-butyl ester hydrochloride. The final step involves the deprotection of the tert-butyl group using trifluoroacetic acid. This synthesis method has been optimized to produce tert-butyl (Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate)-2-amino-3-fluorobutanoate in high yields and purity.
Scientific Research Applications
Tert-butyl (Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate)-2-amino-3-fluorobutanoate has several potential applications in scientific research. One of the most promising applications is in the field of drug discovery. This molecule has been shown to have interesting biochemical and physiological effects, which make it a potential candidate for the development of new drugs. It can also be used as a tool compound to better understand the mechanism of action of certain drugs.
properties
IUPAC Name |
tert-butyl (2S,3R)-2-amino-3-fluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-5(9)6(10)7(11)12-8(2,3)4/h5-6H,10H2,1-4H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEWCHNKDRWHFN-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC(C)(C)C)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate |
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